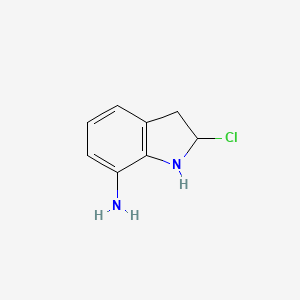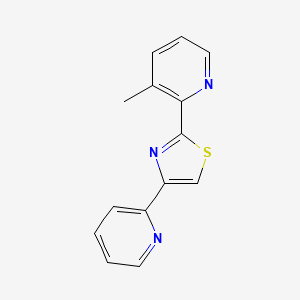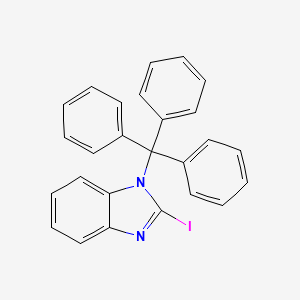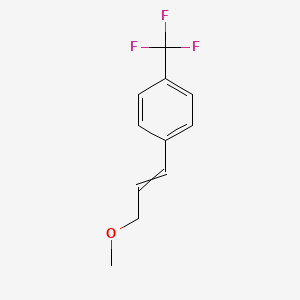![molecular formula C20H21F3N2O4 B12631851 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a chemical compound known for its unique structure and properties. It is a salt form of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine, which is used in various scientific and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable reactant in the preparation of various pharmaceuticals and chemical intermediates .
Méthodes De Préparation
The synthesis of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves several steps:
Synthetic Routes: The primary synthetic route involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles like halides, thiols, or amines.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include substituted piperazines, ketones, alcohols, and amines
Applications De Recherche Scientifique
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reactant in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-(trifluoromethyl)phenyl)piperazine and 1-(3-(trifluoromethyl)phenyl)piperazine share structural similarities.
Uniqueness: The presence of both phenyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Comparison: Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for specific applications in pharmaceuticals and chemical synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H21F3N2O4 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
oxalic acid;1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H19F3N2.C2H2O4/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;3-1(4)2(5)6/h1-9,17,22H,10-13H2;(H,3,4)(H,5,6) |
Clé InChI |
AHGXFUZCEMYWLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)


![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

